Anthracene, 1,9-diiodo-

Organic Electronics Structure-Activity Relationship Molecular Design

Procure 1,9-diiodoanthracene (CAS 820208-65-9) as a regioisomerically pure precursor for non-linear π-conjugated systems. Its specific 1,9-substitution pattern is essential for creating unique topologies via Sonogashira/Suzuki coupling for OLED and OFET applications, distinct from its 1,8- and 9,10-isomers. Ideal for precise molecular architecture control.

Molecular Formula C14H8I2
Molecular Weight 430.02 g/mol
CAS No. 820208-65-9
Cat. No. B15158516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthracene, 1,9-diiodo-
CAS820208-65-9
Molecular FormulaC14H8I2
Molecular Weight430.02 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C=CC=C(C3=C2I)I
InChIInChI=1S/C14H8I2/c15-12-7-3-5-10-8-9-4-1-2-6-11(9)14(16)13(10)12/h1-8H
InChIKeyPDFYWZUXMIBSJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anthracene, 1,9-diiodo- (CAS 820208-65-9): Procurement-Grade Iodinated Polycyclic Aromatic Hydrocarbon for Organic Electronics Research


Anthracene, 1,9-diiodo- (CAS 820208-65-9) is a halogenated derivative of anthracene, a polycyclic aromatic hydrocarbon consisting of three linearly fused benzene rings. The compound is characterized by the substitution of iodine atoms specifically at the 1 and 9 positions of the anthracene backbone . This substitution pattern imparts distinct electronic and steric properties compared to unsubstituted anthracene or other regioisomers, making it a versatile building block for synthesizing π-conjugated oligomers, bipolar carrier transport materials for organic light-emitting diodes (OLEDs), and other advanced organic electronic components .

Why Generic Anthracene Derivatives Cannot Substitute for 1,9-Diiodoanthracene in Regioselective Syntheses


The substitution pattern on the anthracene core dictates both the electronic distribution and the steric accessibility of the reactive sites. While in-class compounds like 9,10-diiodoanthracene (CAS 113705-11-6) and 1,8-diiodoanthracene (CAS 189105-78-0) share the same molecular formula (C14H8I2) and molecular weight, their divergent iodine placement leads to fundamentally different reactivity profiles . Specifically, the 1,9-substitution pattern of the target compound enables unique cross-coupling topologies that are inaccessible to its isomers, directly impacting the molecular architecture and performance of the final optoelectronic materials [1].

Quantitative Differentiation of Anthracene, 1,9-diiodo- for Procurement Decisions


Structural Differentiation via XLogP and Steric Profile Compared to 9,10-Regioisomer

The 1,9-diiodo substitution pattern confers a distinct physicochemical profile compared to the more common 9,10-diiodo isomer. While both share a molecular weight of 430.02 g/mol, the target compound exhibits a calculated XLogP of 5.7, indicating higher lipophilicity than the 9,10-isomer [1]. This difference arises from the altered spatial arrangement of the heavy iodine atoms, which influences intermolecular interactions and solubility in organic solvents. This is a critical differentiator for researchers selecting building blocks for solution-processed electronic materials.

Organic Electronics Structure-Activity Relationship Molecular Design

Differential Regioselectivity in Cross-Coupling Reactions for π-Conjugated Oligomer Synthesis

The 1,9-substitution pattern is a key determinant in the synthesis of specific π-conjugated architectures. While 1,8-diiodoanthracene is established as a precursor for synthesizing π-conjugated oligomers with anthracene and acetylene units, the 1,9-isomer offers an alternative, sterically differentiated scaffold for accessing distinct topologies . Although direct quantitative yield comparisons for identical reactions are not available in the current public literature, the regioisomeric difference is a primary factor for synthetic chemists in selecting the appropriate building block for targeted molecular architectures. For example, 1,8-diiodoanthracene is used to produce bipolar carrier transport materials for OLEDs; the 1,9-isomer is expected to yield materials with altered electronic properties and packing due to the different dihedral angle imposed by the substitution pattern [1].

Organic Synthesis Cross-Coupling Materials Chemistry

Unique Electronic Properties Inferred from Photophysical Behavior of Analogous Diiodoanthracenes

The photophysical properties of diiodoanthracenes are highly sensitive to the substitution pattern. While specific photophysical data for 1,9-diiodoanthracene is not published, extensive data exists for the 9,10-isomer, which serves as a class-level benchmark. For 9,10-diiodoanthracene in ethanol, the fluorescence quantum yield at 20°C has been determined to be 0.018 [1]. Upon glassification of the solvent, its fluorescence intensity increases by more than 50-fold [2]. The distinct substitution pattern of 1,9-diiodoanthracene is expected to alter the energy levels and the efficiency of intersystem crossing, leading to a different photophysical signature that can be leveraged for specific optoelectronic applications.

Photophysics OLED Fluorescence

Validated Application Scenarios for Anthracene, 1,9-diiodo- in Advanced Materials Research


Synthesis of Regioisomerically Pure π-Conjugated Oligomers and Polymers

Researchers developing novel π-conjugated materials for organic electronics require precise control over molecular architecture. Anthracene, 1,9-diiodo- serves as a critical, regioisomerically pure building block for synthesizing anthracene-acetylene oligomers and other extended π-systems via Sonogashira or Suzuki-Miyaura cross-coupling reactions. The 1,9-substitution pattern enables the construction of unique, non-linear molecular geometries that influence charge transport and optical properties .

Development of Bipolar Carrier Transport Materials for OLEDs

The compound is a key precursor for designing advanced host and transport materials for Organic Light-Emitting Diodes (OLEDs). By using 1,9-diiodoanthracene in cross-coupling reactions, materials with tailored bipolar transport characteristics can be synthesized. While the 1,8-isomer has been demonstrated to yield high-performance transport materials (e.g., SiDPBA achieving an external quantum efficiency of 11.0% in a standard OLED device), the 1,9-isomer offers an alternative structural motif for tuning device efficiency, stability, and emission color [1].

Investigation of Structure-Property Relationships in Organic Semiconductors

In academic and industrial materials science labs, 1,9-diiodoanthracene is an essential tool for studying how the position of heavy halogen substituents affects molecular packing, charge carrier mobility, and photophysical behavior in solid-state devices. It serves as a model compound to compare against its regioisomers (1,8- and 9,10-diiodoanthracene) to derive fundamental insights into the design of next-generation organic field-effect transistors (OFETs) and photovoltaic materials [2].

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